molecular formula C40H26N4O4S B2588727 1-Phenyl-4-[4-[4-(4-phenylphthalazin-1-yl)oxyphenyl]sulfonylphenoxy]phthalazine CAS No. 315692-13-8

1-Phenyl-4-[4-[4-(4-phenylphthalazin-1-yl)oxyphenyl]sulfonylphenoxy]phthalazine

Cat. No. B2588727
CAS RN: 315692-13-8
M. Wt: 658.73
InChI Key: ZIRRDEVSNXZLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalazines are an important class of bicyclic N-heterocycles that have attracted attention due to their valuable biological and pharmacological activities . They are the core chemical motifs in many commercially available drugs such as Azelastin (antihistamine), Vatalanib (vascular endothelial growth factor receptor (VEGFR) inhibitor), and Hydralazine (antihypertensive agent) .


Synthesis Analysis

Phthalazines can be synthesized from hydrazine, which is an uncommon amine source in nature . A benzoic acid derivative, a benzoxazin-1-one derivative, and an oxophthalazin-2(1H)-yl) acetohydrazide are utilized as precursors to construct a novel series of phthalazinones bearing various valuable functional groups in excellent yields via several simple and promising approaches .


Molecular Structure Analysis

The structure of a related compound, 1-(4-(4-isopropylphenyl)-1-oxophthalazin-2(1H)-yl)thiourea, was substantiated via its spectroscopic data .


Chemical Reactions Analysis

Phthalazines are crucial precursors in the synthesis of many compounds with interesting pharmacological properties like phosphodiesterase inhibitors and blood platelet aggregation inhibitors .


Physical And Chemical Properties Analysis

The IR spectrum of a related compound exhibited intense absorption bands at 3178 and 3367 cm −1 due to the NH and NH 2 groups, respectively, along with an amide carbonyl group at 1643 cm−1 .

Scientific Research Applications

Anti-Breast Cancer Activity

1-Phenyl-4-[4-[4-(4-phenylphthalazin-1-yl)oxyphenyl]sulfonylphenoxy]phthalazine: exhibits potential as an anti-breast cancer agent. Molecular docking studies have revealed that it binds closely to the human estrogen alpha receptor (ERα), akin to the native ligand 4-OHT . ERα inhibition is crucial in breast cancer therapy, making this compound a promising candidate for further investigation.

Idiopathic Pulmonary Fibrosis (IPF)

The compound inhibits PDGFR, FGFR, and VEGFR, which play pivotal roles in fibroblast proliferation, migration, and transformation. Consequently, it finds application in idiopathic pulmonary fibrosis (IPF) treatment . IPF is a progressive lung disease characterized by excessive fibrosis, and targeting these receptors may mitigate its progression.

Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1) Inhibition

SHP1, a key node in oncogenic cell-signaling cascades, is mainly expressed in hematopoietic and epithelial cells. The compound’s theoretical study suggests its potential for inhibiting SHP1 activity . Targeting SHP1 could have implications in cancer therapy and immune modulation.

Other Medicinal Applications

Pyrazole derivatives have been patented as hepatic cancer (HePG-2) agents, and fluorinated compounds are popular in medicinal chemistry due to their stability and increased binding affinity. Although direct evidence for these applications is scarce, they warrant exploration .

Mechanism of Action

Phthalazine derivatives are considered as p38MAP kinase inhibitors, selective binders of gamma-aminobutyric acid (GABA) receptors, cyclooxygenase-2 (COX-2) inhibitors, and high-affinity ligands of voltages gated calcium channels .

Future Directions

Phthalazines have shown numerous pharmacological and biological activities such as antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant . They are known as serotonin reuptake inhibitors and are considered as anti-depression agents . Therefore, they could be further explored for their potential therapeutic applications.

properties

IUPAC Name

1-phenyl-4-[4-[4-(4-phenylphthalazin-1-yl)oxyphenyl]sulfonylphenoxy]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26N4O4S/c45-49(46,31-23-19-29(20-24-31)47-39-35-17-9-7-15-33(35)37(41-43-39)27-11-3-1-4-12-27)32-25-21-30(22-26-32)48-40-36-18-10-8-16-34(36)38(42-44-40)28-13-5-2-6-14-28/h1-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRRDEVSNXZLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)OC6=NN=C(C7=CC=CC=C76)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.